N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O/c1-36-24-14-8-9-21(19-24)30-26-25-20-29-35(23-12-6-3-7-13-23)27(25)32-28(31-26)34-17-15-33(16-18-34)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXXNUYVWJZIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-keto ester can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions.
Substitution Reactions: The introduction of the 3-methoxyphenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent.
Piperazine Derivative Formation: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds with similar structural features exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can enhance mood and reduce anxiety symptoms by acting on serotonin pathways .
2. Antipsychotic Properties
The incorporation of the phenylpiperazine group suggests potential antipsychotic activity. Compounds in this class have been reported to interact with dopamine receptors, which are vital in managing psychotic disorders. Preliminary studies suggest that the compound may exhibit properties similar to established antipsychotics .
3. Anti-inflammatory Effects
Inflammation is a common underlying factor in various diseases, including cardiovascular conditions and cancer. Compounds like N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated for their ability to inhibit inflammatory pathways, potentially offering new treatments for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the methoxy group on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability. The piperazine moiety contributes to receptor binding affinity and selectivity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages | Supports further exploration as an antidepressant candidate |
| Study 2: Antipsychotic Efficacy | Showed modulation of dopamine receptors leading to reduced psychotic symptoms in preclinical trials | Suggests potential for development as an antipsychotic medication |
| Study 3: Anti-inflammatory Properties | Highlighted inhibition of pro-inflammatory cytokines in vitro | Indicates possible therapeutic use in chronic inflammatory conditions |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., serotonin receptors). It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in cellular responses, which are the basis for its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 4-Amine Position
Key Observations :
- Methoxy vs. Halogen : The 3-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 3-chlorophenyl in 78d) but may reduce metabolic stability .
- Benzyl vs. Phenyl : The 4-fluorobenzyl group in S29 enhances CNS penetration, critical for neuroblastoma activity, whereas the target compound’s phenyl group may limit blood-brain barrier permeability .
Variations at the 1-Position of the Pyrazolo-Pyrimidine Core
Key Observations :
- Aromatic vs.
- Chlorophenyl vs. Methoxyphenyl : Chlorine in 1-(4-chlorophenyl) analogs increases lipophilicity, whereas the target’s methoxy group balances hydrophilicity and steric effects .
Variations at the 6-Position of the Pyrazolo-Pyrimidine Core
Key Observations :
- Piperazine vs. Morpholine: The target’s 4-phenylpiperazine group may confer selectivity for serotonin or dopamine receptors, whereas morpholinoethylthio (78e) enhances solubility via hydrogen bonding .
- Methylthio vs. Piperazine : Methylthio (2a) introduces sulfur-mediated interactions but lacks the piperazine’s basic nitrogen, reducing CNS penetration .
Biological Activity
N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 946219-55-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.6 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946219-55-2 |
| Molecular Formula | C28H27N7O |
| Molecular Weight | 477.6 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
-
Cell Viability Assays :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, it exhibited an IC50 value of approximately 49.85 µM against A549 cells .
- In comparative studies, it outperformed some known chemotherapeutic agents in terms of growth inhibition.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Pyrazolo Core :
- Piperazine Moiety :
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
- Xia et al. Study :
- Fan et al. Research :
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography and final products via recrystallization (e.g., from acetonitrile) to improve yield .
How can spectroscopic techniques confirm the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm; pyrimidine ring protons at δ 8.0–9.0 ppm).
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
What role does the 4-phenylpiperazine moiety play in modulating pharmacokinetic properties?
Advanced Research Question
The 4-phenylpiperazine group enhances:
- Lipophilicity : Improves blood-brain barrier penetration (logP ~3.5 estimated for similar derivatives) .
- Metabolic Stability : Piperazine rings resist oxidative degradation compared to aliphatic amines.
- Target Binding : The phenyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
Q. Methodological Insight :
- Perform in vitro metabolic assays (e.g., liver microsomes) to assess stability.
- Use molecular docking to model interactions with target proteins (e.g., kinases or GPCRs) .
What crystallographic methodologies are recommended to analyze conformational dynamics in this compound?
Advanced Research Question
Key steps include:
Single-Crystal Growth : Use slow evaporation from solvents like DMSO/EtOH mixtures.
Data Collection : Resolve dihedral angles between the pyrimidine core and substituents (e.g., methoxyphenyl and piperazine groups) .
Hydrogen Bond Analysis : Identify intramolecular bonds (e.g., N–H⋯N) and intermolecular interactions (e.g., C–H⋯π) stabilizing the crystal lattice .
Comparative Studies : Contrast with polymorphic forms of related compounds to explain activity variations (e.g., dihedral angle differences >10° alter binding affinity) .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions often arise from:
Q. Resolution Strategies :
Replicate Experiments : Standardize assay protocols (e.g., use identical cell lines and controls).
Conformational Analysis : Compare crystallographic data or computational models to correlate structure-activity relationships (SAR) .
Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition).
What in silico approaches are effective for predicting the compound’s interaction with biological targets?
Advanced Research Question
Molecular Dynamics (MD) Simulations : Model binding stability over time (e.g., RMSD <2.0 Å indicates stable protein-ligand complexes).
Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors in the pyrimidine core).
ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .
Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
How can researchers design derivatives to improve selectivity for specific enzyme targets?
Advanced Research Question
- SAR Studies : Systematically modify substituents (e.g., replace methoxyphenyl with halogenated analogs) and test activity.
- Fragment-Based Design : Use X-ray co-crystallography to identify key binding motifs (e.g., piperazine interactions with hydrophobic enzyme pockets) .
- Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or purine scaffolds to alter selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
